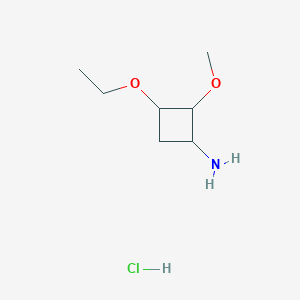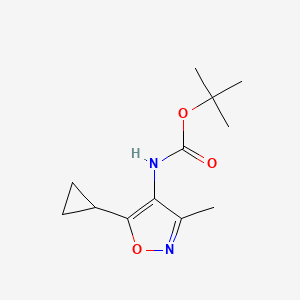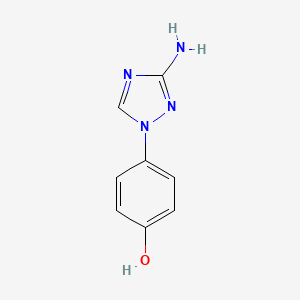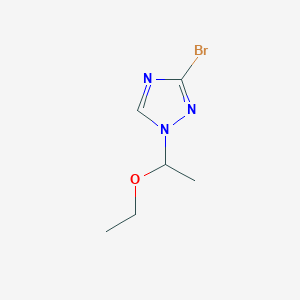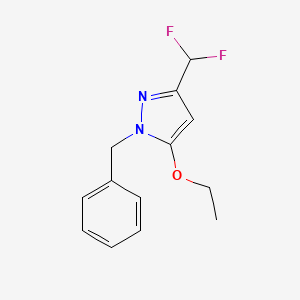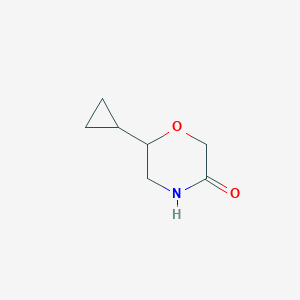
6-Cyclopropylmorpholin-3-one
Descripción general
Descripción
6-Cyclopropylmorpholin-3-one is a chemical compound with the linear formula C7H11NO2 . It is used in laboratory chemicals and in the manufacture of other products .
Molecular Structure Analysis
The molecular structure of 6-Cyclopropylmorpholin-3-one contains total 22 bond(s); 11 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 three-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 ether(s) (aliphatic) .Aplicaciones Científicas De Investigación
Spin-Crossover Phenomenon in Iron(II) Complexes
6-Cyclopropyl substituted tetrazole, a molecule structurally similar to 6-Cyclopropylmorpholin-3-one, has been used as a ligand in iron(II) spin-transition complexes. This research unveiled a novel complex with abrupt spin transitions and a higher spin-crossover temperature compared to other iron(II) complexes with similar ligands. The spin-crossover phenomenon was thoroughly characterized using various spectroscopic and magnetic susceptibility measurements, highlighting the compound's potential in materials science and sensor technology (Soliman et al., 2007).
Sorption Complexes in Zeolites
Cyclopropane derivatives, structurally related to 6-Cyclopropylmorpholin-3-one, have been studied in the context of sorption complexes within zeolites. For instance, a cyclopropane sorption complex involving Cd2+-exchanged zeolite was analyzed, offering insights into the interactions and structural arrangement of cyclopropane molecules within the zeolite matrix. This research is relevant for understanding sorption mechanisms and designing materials for gas storage or separation processes (Choi et al., 2000).
Applications in Medicinal Chemistry
Cyclopropyl-containing compounds, akin to 6-Cyclopropylmorpholin-3-one, have been increasingly utilized in drug development, transitioning from preclinical to clinical stages. The unique structural properties of the cyclopropyl ring contribute significantly to drug efficacy, potency, and specificity. This highlights the potential of cyclopropyl and its derivatives in addressing various challenges in drug discovery and medicinal chemistry (Talele, 2016).
Advanced Organic Synthesis
The cyclopropyl moiety, a core component of 6-Cyclopropylmorpholin-3-one, is integral in advanced organic synthesis. It has been explored for reactions like intramolecular cyclopropanation and C-H insertion with metal carbenoids. Such studies underscore the versatility of cyclopropyl derivatives in synthesizing complex molecular architectures, crucial for the development of pharmaceuticals and fine chemicals (Archambeau et al., 2015).
Enzymatic Synthesis and Biosynthesis
Cyclopropyl groups are prevalent in natural products with significant biological activities. Understanding the enzymatic synthesis and biosynthesis of cyclopropyl-containing compounds can lead to advancements in pharmacology and drug design. Detailed studies into the biosynthetic pathways and enzyme catalysis involved in forming these three-membered rings can optimize therapeutic agents and provide tools for rational drug design (Thibodeaux et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
6-cyclopropylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-4-10-6(3-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTWWRRNGMWQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropylmorpholin-3-one | |
CAS RN |
1644046-26-3 | |
| Record name | 6-cyclopropylmorpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





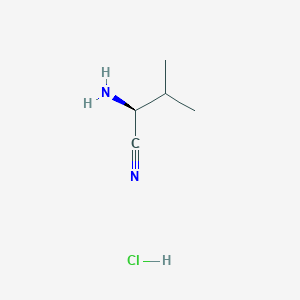



![3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378710.png)
![Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1378713.png)

